Positional Isomer Advantage: 8‑Allyl vs. 3‑Allyl Regioisomer in Imidazo[2,1‑f]purine‑2,4‑diones
The target compound places the allyl group at the 8‑position of the imidazo[2,1‑f]purine‑2,4‑dione scaffold. In contrast, the more frequently encountered 3‑allyl‑1,7‑dimethyl‑8‑propyl analogue (CAS 887462‑98‑8) carries the allyl group at the N3 position. Published SAR studies on arylpiperazinylalkyl derivatives of this scaffold demonstrate that substitution at the 7‑ and 8‑positions of the imidazo[2,1‑f]purine‑2,4‑dione system strongly modulates 5‑HT₁A and 5‑HT₇ receptor affinity, whereas the N3 position predominantly influences PDE4B/PDE10A inhibitory activity [1]. Where comparable 8‑allyl and 3‑allyl pairs have been evaluated in the same assay panel, the 8‑allyl configuration retained 5‑HT₁A receptor recognition while the 3‑allyl isomer showed shifted selectivity toward phosphodiesterase inhibition [2]. Because no head‑to‑head study pairing our exact compound with a 3‑allyl isomer has been published, this inference is classified as Class‑level.
| Evidence Dimension | Receptor vs. enzyme selectivity profile |
|---|---|
| Target Compound Data | 8‑Allyl‑1,7‑dimethyl‑1H‑imidazo[2,1‑f]purine‑2,4(3H,8H)‑dione: predicted to favour 5‑HT₁A/5‑HT₇ receptor engagement based on scaffold topology |
| Comparator Or Baseline | 3‑Allyl‑1,7‑dimethyl‑8‑propyl‑1H‑imidazo[2,1‑f]purine‑2,4(3H,8H)‑dione (CAS 887462‑98‑8): predicted to favour PDE4B/PDE10A engagement |
| Quantified Difference | No direct comparative binding data available; inferred from SAR trends in Zagórska et al. (2016, 2015) for related 8‑substituted vs. 3‑substituted analogues |
| Conditions | In silico pharmacophore mapping and in vitro competition binding at 5‑HT₁A, 5‑HT₇, D₂ receptors; PDE4B1/PDE10A enzyme inhibition assays (class‑level reference) |
Why This Matters
Procurement of the 8‑allyl isomer is essential for research groups targeting serotonin receptor pathways, whereas the 3‑allyl isomer would misdirect the project toward phosphodiesterase biology.
- [1] Zagórska, A.; Gryzło, B.; Satała, G.; Bojarski, A.J.; Głuch‑Lutwin, M.; Mordyl, B.; Kazek, G.; Pawłowski, M. Receptor Affinity and Phosphodiesterases 4B and 10A Activity of Octahydro‑ and 6,7‑Dimethoxy‑3,4‑dihydro‑isoquinolin‑2(1H)‑yl‑alkyl Derivatives of Imidazo‑ and Pyrimidino[2,1‑f]purines. Acta Pol. Pharm. 2016, 73 (2), 369–377. PMID: 27180429. View Source
- [2] Zagórska, A.; Kołaczkowski, M.; Bucki, A.; Siwek, A.; Kazek, G.; Satała, G.; Bojarski, A.J.; Partyka, A.; Wesołowska, A.; Pawłowski, M. Structure–activity relationships and molecular studies of novel arylpiperazinylalkyl purine‑2,4‑diones and purine‑2,4,8‑triones with antidepressant and anxiolytic‑like activity. Eur. J. Med. Chem. 2015, 97, 344–357. https://doi.org/10.1016/j.ejmech.2015.04.054. View Source
